
N-(5-Bromo-2-fluorobenzyl)cyclopentanamine
Vue d'ensemble
Description
N-(5-Bromo-2-fluorobenzyl)cyclopentanamine is a chemical compound with the molecular formula C12H15BrFN . It has a molecular weight of 272.16 g/mol.
Molecular Structure Analysis
The InChI code for N-(5-Bromo-2-fluorobenzyl)cyclopentanamine is 1S/C12H15BrFN/c13-10-5-6-12(14)9(7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2 . This code provides a specific string of characters that represent the molecular structure of the compound.
Physical And Chemical Properties Analysis
N-(5-Bromo-2-fluorobenzyl)cyclopentanamine has a molecular weight of 272.16. The InChI code for this compound is 1S/C12H15BrFN/c13-10-5-6-12(14)9(7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2 . This code provides a specific string of characters that represent the molecular structure of the compound.
Applications De Recherche Scientifique
Photocatalytic Drug Release
A study by Agasti et al. (2009) explored the photocatalytic release of caged anticancer drugs from gold nanoparticles, demonstrating a mechanism where a therapeutic payload, specifically 5-fluorouracil, is released upon UV irradiation. This innovative approach combines nanotechnology with controlled drug delivery, potentially enhancing the efficacy and specificity of chemotherapy treatments (Agasti et al., 2019).
Medicinal Applications of Silver-NHC Complexes
Research by Johnson et al. (2017) delved into the use of N-heterocyclic carbenes (NHCs) in medicinal chemistry, particularly Ag(I)-NHC complexes, for their antibacterial and antitumor properties. These compounds have demonstrated efficacy against a variety of bacterial strains and tumor cells, showcasing the potential for new chemotherapeutic agents (Johnson et al., 2017).
Fluorouracil in Cancer Treatment
The biochemistry and pharmacology of fluorouracil (5FU), a drug extensively used in cancer therapy, were reviewed by Pinedo and Peters (1988). The study highlights the mechanisms by which 5FU is metabolized and acts at the cellular level, emphasizing its role in inhibiting DNA synthesis as a key aspect of its antineoplastic activity (Pinedo & Peters, 1988).
Cyclodextrin Complexes with Chemotherapeutics
A study by Di Donato et al. (2016) focused on improving the bioavailability and solubility of 5-fluorouracil through complexation with alpha- and beta-cyclodextrins. The research demonstrated that these complexes could enhance the cytotoxic activity of 5-fluorouracil against various cancer cell lines, suggesting a strategy for more effective drug formulations (Di Donato et al., 2016).
Propriétés
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c13-10-5-6-12(14)9(7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJWKPKFBNUJET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(C=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-fluorobenzyl)cyclopentanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



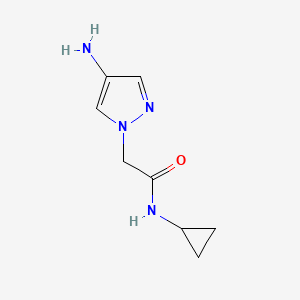
![1-(Azepan-1-yl)-2-[(propan-2-yl)amino]ethan-1-one](/img/structure/B1517079.png)
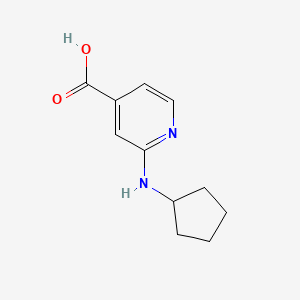
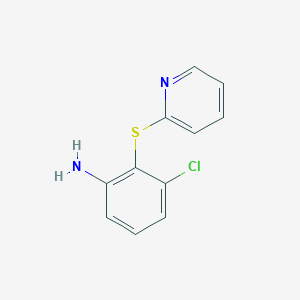
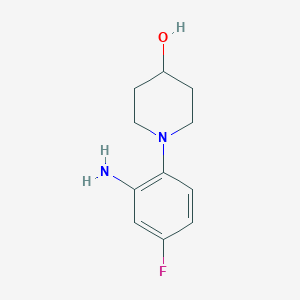
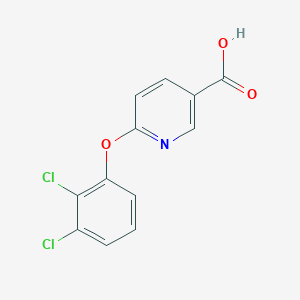
![1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1517089.png)
![(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1517092.png)
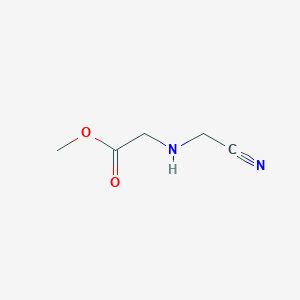
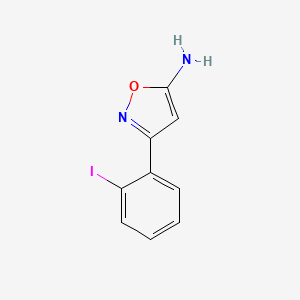
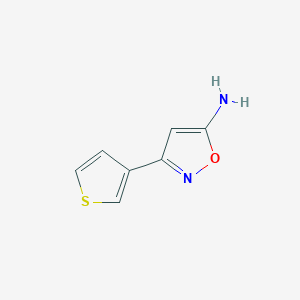
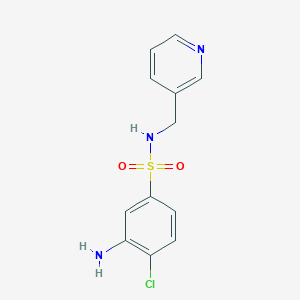
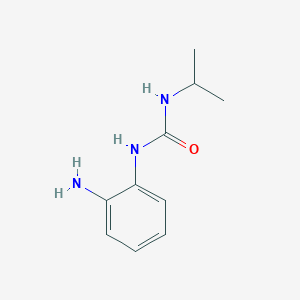
![1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one](/img/structure/B1517099.png)